molecular formula C18H28O2 B087111 12-Phenyldodecanoic acid CAS No. 14507-27-8

12-Phenyldodecanoic acid

Cat. No.: B087111
CAS No.: 14507-27-8
M. Wt: 276.4 g/mol
InChI Key: IXEHFJJSVBVZHI-UHFFFAOYSA-N
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Description

12-Phenyldodecanoic acid is an organic compound with the molecular formula C18H28O2. It is characterized by a twelve-carbon linear chain with a carboxylic acid group at one end and a phenyl group attached to the twelfth carbon atom. This compound is a white crystalline solid with a melting point of approximately 60.5-61.5°C and a boiling point of 174°C under reduced pressure . It is known for its solubility in non-polar solvents such as ether and benzene, while being poorly soluble in water .

Preparation Methods

12-Phenyldodecanoic acid can be synthesized through several methods:

    Esterification and Hydrogenation: One common method involves the reaction of phenoxyacetic acid ethyl ester with dodecanoic anhydride to form phenoxy dodecanoic acid ester.

    Hydrogenation of 12-Phenyl-10-dodecenoic Acid: Another method involves the hydrogenation of 12-phenyl-10-dodecenoic acid using palladium on carbon as a catalyst.

Chemical Reactions Analysis

12-Phenyldodecanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols. Lithium aluminum hydride is a typical reducing agent used in this reaction.

    Substitution: The phenyl group in this compound can undergo electrophilic aromatic substitution reactions. Reagents such as bromine or nitric acid can introduce substituents like bromine or nitro groups onto the aromatic ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives, while reduction with lithium aluminum hydride produces alcohols .

Scientific Research Applications

Chemical Properties and Structure

12-Phenyldodecanoic acid features a phenyl group attached to a dodecanoic acid backbone, which contributes to its unique chemical properties. The compound is characterized by:

  • Molecular Formula : C18H28O2
  • Molar Mass : 284.42 g/mol
  • Structure : Contains a hydrophobic dodecane chain and a hydrophilic carboxylic acid group, making it amphiphilic.

Fatty Acid Activation

Research indicates that this compound can be activated by specific enzymes in bacteria, such as FadD from Pseudomonas putida. This enzyme facilitates the conversion of fatty acids into acyl-CoA derivatives, which are essential for various metabolic pathways, including the synthesis of polyhydroxyalkanoates (PHAs) . The ability to utilize long-chain fatty acids like this compound for PHA production showcases its potential in bioplastic manufacturing.

Biosynthesis Studies

Studies have demonstrated the role of this compound in the biosynthesis of alkenes in higher plants. When administered to germinating safflower seeds, it was shown to influence alkene production through mass spectrometric analysis . This highlights its utility in understanding plant metabolism and developing bioengineering strategies for enhanced oil production.

Photochemical Stability

Recent research has explored the use of fatty acids, including this compound, in creating vesicles that act as UV-C shields. These vesicles can potentially protect early life forms from harmful UV radiation while facilitating the formation of fundamental biological molecules . The photochemical properties of these fatty acids make them suitable candidates for materials that require stability under UV exposure.

Emulsification and Stabilization

The amphiphilic nature of this compound allows it to function effectively as an emulsifier in various formulations. Its ability to stabilize oil-in-water emulsions is valuable in food science and cosmetic applications, where maintaining product consistency is crucial.

Bioremediation

The capacity of certain bacteria to metabolize long-chain fatty acids like this compound suggests potential applications in bioremediation. These microorganisms can break down environmental pollutants, thus contributing to soil and water decontamination efforts .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Implications
BiochemistryFatty Acid ActivationEssential for PHA production; activated by FadD enzyme
BiosynthesisAlkene Production in PlantsInfluences metabolic pathways; useful for bioengineering
Materials ScienceUV-C ShieldingProtects biological molecules; enhances photochemical stability
Environmental ScienceBioremediationPotential for pollutant degradation by specific bacteria

Case Studies

  • PHA Production : A study on Pseudomonas putida highlighted the role of FadD in activating this compound for PHA synthesis, demonstrating its industrial relevance for biodegradable plastics .
  • Plant Metabolism : Research on safflower showed that synthetic deuterated versions of this compound could alter alkene biosynthesis, providing insights into plant oil production mechanisms .
  • Material Development : Investigations into fatty acid vesicles indicated that this compound could serve as a building block for materials designed to withstand UV radiation, suggesting applications in protective coatings or packaging .

Comparison with Similar Compounds

12-Phenyldodecanoic acid can be compared with other similar compounds such as:

    12-Bromododecanoic Acid: This compound has a bromine atom instead of a phenyl group.

    12-Hydroxydodecanoic Acid: This compound contains a hydroxyl group, making it more hydrophilic compared to this compound.

The uniqueness of this compound lies in its aromatic phenyl group, which imparts specific chemical and physical properties that are not present in its analogs .

Biological Activity

12-Phenyldodecanoic acid (CAS No. 14507-27-8) is a fatty acid characterized by its long carbon chain and aromatic phenyl group, which contributes to its unique biological properties. This compound has garnered attention in various fields, including biochemistry, pharmacology, and environmental science. This article explores the biological activity of this compound, highlighting its metabolic pathways, interactions with enzymes, and potential applications in biotechnology and medicine.

  • Molecular Formula : C₁₈H₂₈O₂
  • Molecular Weight : 276.41 g/mol
  • Synonyms : Benzenedodecanoic acid, 12-phenyllauric acid

Metabolism and Enzymatic Activity

Research indicates that this compound is effectively activated by fatty acyl-CoA synthetases (FACS), particularly the enzyme FadD from Pseudomonas putida CA-3. This enzyme exhibits a high catalytic efficiency with long-chain aromatic substrates, including this compound, which is crucial for the biosynthesis of polyhydroxyalkanoates (PHAs) in bacteria.

Enzyme Kinetics

The activation of this compound by FadD is characterized by the following kinetic parameters:

  • kcatk_{cat} : Higher values for aromatic substrates compared to aliphatic counterparts.
  • KmK_m : Indicates substrate affinity; lower values suggest better enzyme-substrate interactions.

In a study conducted by Garcia et al., the deletion of the fadD gene resulted in impaired growth and reduced PHA accumulation when using aromatic substrates like this compound, highlighting its essential role in bacterial metabolism .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. Its structural characteristics allow it to disrupt microbial membranes, making it a potential candidate for developing new antimicrobial agents. The compound's ability to inhibit bacterial growth was noted in studies involving gut bacteria, suggesting its role in plant-insect interactions .

Role in Polyhydroxyalkanoate Production

The ability of Pseudomonas putida to utilize this compound for PHA production underscores its significance in biopolymer synthesis. PHAs are biodegradable plastics that have gained interest as sustainable alternatives to petroleum-based plastics. The incorporation of aromatic monomers into PHA chains enhances the material's properties, such as thermal stability and mechanical strength .

Case Studies

  • PHA Production from Aromatic Substrates :
    • A study demonstrated that Pseudomonas putida CA-3 could produce PHAs using this compound as a carbon source. The mutant strains lacking the fadD gene showed significantly reduced PHA accumulation, emphasizing the importance of this fatty acid in biopolymer synthesis .
  • Antimicrobial Efficacy :
    • Research on the antimicrobial effects of this compound revealed its potential against gram-positive and gram-negative bacteria. The compound was shown to disrupt bacterial cell membranes, leading to cell lysis and death .

Summary Table of Biological Activities

Activity Description References
Enzymatic ActivationActivated by FadD from Pseudomonas putida, crucial for PHA biosynthesis
Antimicrobial EffectDisrupts microbial membranes; effective against various bacterial strains
PHA ProductionUtilized as a substrate for producing biodegradable plastics

Properties

IUPAC Name

12-phenyldodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c19-18(20)16-12-7-5-3-1-2-4-6-9-13-17-14-10-8-11-15-17/h8,10-11,14-15H,1-7,9,12-13,16H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEHFJJSVBVZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162876
Record name 12-Phenyllauric acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14507-27-8
Record name 12-Phenyllauric acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Phenyllauric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14507-27-8
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Synthesis routes and methods I

Procedure details

This compound was synthesized from 12-phenyl-10-dodecenoic acid (1.92 g, 7 mmol) by a hydrogenation reaction using Pd/C (190 mg). Crystallization (petroleum ether) afforded the product (1.88 g, 97%) as white crystals (mp 47-48° C.). IR: 3400-2500, 1700 cm-1 ; 1H-NMR: 1.30 (m, 14H), 1.60 (m, 4H), 2.32 (t, 2H), 2.57 (t, 2H), 7.20 (m, 5H), 10.20 (bs, 1H). Anal. Calcd. for C18H28O2 : C, 78.21, H, 10.21%;
Name
12-phenyl-10-dodecenoic acid
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
190 mg
Type
catalyst
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

To a solution of 1 gm Hg2Cl2 in 30 ml H2O was added 1 ml of concentrated HCl followed by 24 gms powdered Zn (portion wise) with mechanical stirring. The resulting mixture was stirred together for 5 minutes, then the liquid phase was decanted off, and 15 ml H2O was added, followed by 36 ml concentrated HCl. This mixture was cooled to room temperature (the reaction to this point is exothermic), then 5.4 gms 11-benzoylundecanoic acid was added followed by 25 ml toluene. The resulting mixture was stirred and refluxed for 20 hours; 12 ml concentrated HCl was added during the first 6 hours of the reflux. The reaction mixture was cooled, the liquid was decanted, the phases were separated and the solid was three times triturated with 25 ml ether. The aqueous phase was 3×15 ml ether extracted; all organic phases were combined, washed with water and brine and dried over MgSO4. The drying agent was filtered off, and the solvents were removed in vacuo to give a solid residue. This residue was dissolved in ether, extracted with dilute NaOH, and the organic layer was discarded. The aqueous layer was acidified with concentrated HCl, then extracted with there. This ether solution was washed with water and brine, dried over MgSO4, filtered, and evaporated in vacuo to give 4.2 gms title product which was used without further purification.
[Compound]
Name
Hg2Cl2
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
11-benzoylundecanoic acid
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
24 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the natural significance of 12-phenyldodecanoic acid?

A: this compound serves as a valuable tool in understanding the biosynthesis of 1-alkenes in plants, specifically in safflower (Carthamus tinctorius L.) []. Researchers utilized synthetically deuterated forms of this compound to track the origin of specific hydrogen atoms during the conversion of fatty acids to 1-alkenes. This led to a deeper understanding of the enzymatic mechanisms involved in this process.

Q2: How does this compound contribute to our understanding of 1-alkene biosynthesis in plants?

A: Studies using deuterated this compound demonstrated that during the formation of 1-alkenes, a single hydrogen atom from the C-3 position and carbon dioxide from the C-1 position of the precursor fatty acid are lost []. This finding, coupled with the observation of a strong isotope effect, supports a mechanism involving an initial enzymatic attack on a non-activated hydrogen at the C-3 position, occurring simultaneously with fragmentation into the 1-alkene and carbon dioxide.

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